Dimethyl 2-aminoisophthalate
Description
Contextualization within Aminobenzenedicarboxylate Chemistry
Dimethyl 2-aminoisophthalate belongs to the broader class of aminobenzenedicarboxylates, which are aromatic compounds containing both amino and carboxylate functional groups. This class of molecules is of fundamental importance in organic and materials chemistry. The presence of both an electron-donating amino group and electron-withdrawing carboxylate groups on the same aromatic ring leads to unique electronic properties and reactivity patterns.
The isomers of aminobenzenedicarboxylic acid and their esters, such as the isophthalate (B1238265) (1,3-dicarboxylate), terephthalate (B1205515) (1,4-dicarboxylate), and phthalate (B1215562) (1,2-dicarboxylate) derivatives, serve as crucial precursors and building blocks. For instance, 2-aminoterephthalic acid and its dimethyl ester are widely used in the synthesis of metal-organic frameworks (MOFs) and polymers. chemicalbook.comgoogle.comcsic.es The amino group provides a site for further functionalization or can act as a basic center, while the carboxylate groups are excellent ligands for coordinating with metal ions. researchgate.netscirp.org This dual functionality is a hallmark of aminobenzenedicarboxylate chemistry and underpins its utility in constructing complex supramolecular architectures and functional materials. researchgate.netwhiterose.ac.uk
Historical Development of Research Trends on the Compound
Early research involving aminobenzenedicarboxylates dates back to the early 20th century, with initial studies focusing on the synthesis and characterization of these compounds and their simple derivatives. acs.org However, focused and in-depth research on this compound specifically appears to be a more recent development, gaining momentum in the last few decades.
A significant driver for the increased interest in this compound has been the emergence of materials science, particularly the field of metal-organic frameworks (MOFs). vulcanchem.com Researchers began to explore the use of functionalized organic linkers to create MOFs with tailored properties. The amino group in this compound and its parent acid, 2-aminoisophthalic acid, proved to be a valuable functional handle for creating MOFs with enhanced capabilities, such as improved gas sorption and catalytic activity. researchgate.netresearchgate.net
The progression of research has seen a shift from fundamental synthesis and characterization to more application-driven studies. For example, the use of this compound as a soluble linker analogue in comparative catalytic studies has helped to elucidate the role of the framework structure in MOF-catalyzed reactions. fau.de
Contemporary Significance and Emerging Research Frontiers
The contemporary significance of this compound lies primarily in its role as a versatile building block for advanced materials and as a molecular probe in catalytic studies.
Metal-Organic Frameworks (MOFs): The compound is a precursor to 2-aminoisophthalic acid, a key ligand in the synthesis of functional MOFs. researchgate.netresearchgate.net These materials are being investigated for a wide range of applications, including:
Gas Storage and Separation: The porous nature of MOFs makes them promising candidates for storing gases like carbon dioxide. researchgate.netacs.org
Catalysis: Amino-functionalized MOFs can act as heterogeneous catalysts, with the amino groups serving as basic active sites. fau.denortheastern.edu These have been explored in reactions like the Knoevenagel condensation. northeastern.edu
Polymer Chemistry: As a bifunctional monomer, this compound can be used in polymerization reactions to create specialized polymers with specific properties. vulcanchem.com
Organic Synthesis: It serves as an intermediate in the synthesis of other organic molecules, including dyes and pharmaceuticals. protheragen.aivulcanchem.com For example, it can undergo N-methylation to produce derivatives with altered properties. vulcanchem.com
Emerging research frontiers are focused on the development of more sophisticated materials and catalytic systems. This includes the design of multivariate MOFs where this compound or its derivatives are incorporated alongside other linkers to create complex, multifunctional frameworks. acs.org There is also growing interest in the photophysical properties of its derivatives, with studies exploring their fluorescence for potential applications in sensing and imaging. researchgate.net Furthermore, the exploration of its role in organocatalysis continues to be an active area of research. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 57053-02-8 | protheragen.ai |
| Molecular Formula | C10H11NO4 | nih.gov001chemical.com |
| Molecular Weight | 209.20 g/mol | 001chemical.com |
| Appearance | White to light yellow powder or crystals | |
| Purity | >97% | sigmaaldrich.com |
| Melting Point | 101.0 to 105.0 °C | |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBQPOJYBWWILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480933 | |
| Record name | dimethyl 2-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-02-8 | |
| Record name | dimethyl 2-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dimethyl 2 Aminoisophthalate and Its Analogs
Catalytic Hydrogenation Approaches for Amino Group Introduction
The most prevalent industrial route to Dimethyl 2-aminoisophthalate involves the reduction of its nitro precursor, Dimethyl 2-nitroisophthalate. Catalytic hydrogenation is favored for this transformation due to its efficiency and cleaner reaction profiles compared to older methods like iron powder or sodium sulfide (B99878) reduction, which often generate significant and problematic waste streams. google.com
The fundamental reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
Optimization of Catalyst Systems and Reaction Conditions
The efficiency, yield, and purity of this compound produced via catalytic hydrogenation are highly dependent on the choice of catalyst and reaction parameters such as temperature, pressure, and solvent.
Catalyst Systems: Platinum group metals are the most widely used catalysts for the hydrogenation of nitroaromatics. iitm.ac.in Palladium (Pd) and Platinum (Pt) are particularly effective. These are typically supported on a high-surface-area material like activated carbon (C) to maximize catalytic activity and allow for easy recovery and reuse. iitm.ac.innih.gov
Palladium-on-Carbon (Pd/C): This is a versatile and highly active catalyst for nitro group reductions. It often provides excellent yields under moderate conditions. nih.govgoogle.com
Platinum Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective option, though sometimes requiring different operational parameters than Pd/C. iitm.ac.in
Novel Catalysts: Research has explored advanced catalyst systems, such as palladium supported on magnetic nanoparticles modified with carbon quantum dots (Pd@CQD@Fe₃O₄), which demonstrate high efficiency at very low catalyst loadings (e.g., 0.008 mol%) at room temperature. ua.es Another study utilized a platinum catalyst anchored on a rare earth oxide-coated zeolitic imidazolate framework for the hydrogenation of Dimethyl 2-nitroterephthalate, a structural isomer. amazonaws.com
Reaction Conditions: A Chinese patent details a method for producing Dimethyl 2-aminoterephthalate (an isomer) by hydrogenating the corresponding nitro compound. google.com The process uses a precious metal catalyst in isopropanol (B130326) at temperatures of 80-100°C and pressures ranging from 0.3 to 2.5 MPa. This method reports a raw material conversion rate of 100%, product purity of 99% or higher, and yields exceeding 95%. google.com The choice of solvent is also critical; alcohols like methanol (B129727), ethanol, and isopropanol are commonly used as they effectively dissolve the starting material and facilitate the reaction. google.comrsc.org
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Precious Metal Catalyst | Dimethyl 2-nitroterephthalate | Isopropanol | 80-100 | 0.3-2.5 | >95 | google.com |
| 10% Palladium-on-Carbon | Dimethyl 5-nitroisophthalate | 2-Methoxyethanol | Starts at 36 | N/A (Parr shaker) | High (implied) | google.com |
| Iron/Ammonium Chloride | Dimethyl 2-nitroterephthalate | Ethanol/Water | Reflux | Atmospheric | 99.1 | chemicalbook.com |
| Pd@CQD@Fe₃O₄ (0.008 mol%) | Nitroarenes (general) | Ethanol/Water | Room Temp | Atmospheric (using NaBH₄) | Excellent (implied) | ua.es |
Process Intensification and Green Chemistry Considerations
Modern chemical manufacturing places a strong emphasis on sustainability, driving the adoption of process intensification (PI) and green chemistry principles. rsc.orgmdpi.com PI aims to develop smaller, more efficient, and safer manufacturing processes. rsc.orgcatalysis-summit.com
In the context of catalytic hydrogenation, PI can be achieved through:
Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers significant advantages. Flow chemistry, often utilizing microreactors or packed-bed reactors, provides superior control over reaction parameters, enhances heat and mass transfer, and improves safety by minimizing the volume of hazardous materials at any given time. catalysis-summit.comresearchgate.net Studies on the reduction of nitrobenzene (B124822) to aniline (B41778) have demonstrated exceptional performance and durability using a Pd-on-glass-wool catalyst in a flow system at room temperature and ambient pressure. researchgate.net
Energy Efficiency: Developing catalysts that operate effectively at lower temperatures and pressures significantly reduces the energy consumption of the process. The use of highly active nanocatalysts can achieve high conversion rates under mild conditions, contributing to a greener process. ua.es
Solvent Selection: Choosing environmentally benign solvents is a key aspect of green chemistry. While alcohols are common, research into using water as a solvent for hydrogenation is ongoing. Aqueous flow catalysis has shown promise, with hydrogen gas or sodium borohydride (B1222165) as the reducing agent, generating water as the only by-product in the case of H₂. nih.govresearchgate.net
Catalyst Recyclability: The use of heterogeneous catalysts, particularly those on magnetic supports, simplifies separation and recycling, reducing waste and the cost associated with precious metal catalysts. ua.es
Direct Functionalization Strategies on Benzenedicarboxylates
Introducing an amino group directly onto the aromatic ring of a pre-existing benzenedicarboxylate, such as Dimethyl isophthalate (B1238265), presents an alternative synthetic strategy. This approach avoids the separate nitration and reduction steps. However, the direct C-H amination of unactivated aromatic rings is a challenging chemical transformation.
Recent advances in catalysis have led to methods for direct C-H functionalization, although their application specifically to Dimethyl isophthalate for the synthesis of the 2-amino isomer is not widely documented. nih.govmdpi.com Research in this area often focuses on metal-organic frameworks (MOFs), where amino-functionalized linkers like 2-aminoterephthalic acid are used to build porous structures. acs.orgresearchgate.net These syntheses start with the amino-functionalized linker rather than functionalizing the framework post-synthesis. acs.org
While direct C-H activation is a burgeoning field, for the specific synthesis of this compound, it remains a less common approach compared to the nitration-reduction sequence. The primary challenge lies in achieving the desired regioselectivity, as the isophthalate ring has multiple positions available for functionalization.
Esterification and Transesterification Pathways for Dialkyl Esters
The diester functionality of this compound can be synthesized from the corresponding dicarboxylic acid, 2-aminoisophthalic acid.
Esterification: This is the direct reaction of a carboxylic acid with an alcohol to form an ester and water. The esterification of 2-aminoisophthalic acid with methanol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), yields this compound. rsc.org This is a standard and effective laboratory and industrial method. For example, a procedure for the synthesis of the isomeric Dimethyl 2-aminoterephthalate involves refluxing 2-aminoterephthalic acid in methanol with a catalytic amount of sulfuric acid, achieving a 60% yield after neutralization and purification. rsc.org
Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol. For instance, a different dialkyl 2-aminoisophthalate could be converted to this compound by reacting it with a large excess of methanol in the presence of a base or acid catalyst. srsintl.com Base-catalyzed transesterification, using catalysts like sodium methoxide, is common but sensitive to the presence of water, which can cause saponification (hydrolysis) of the ester. google.comsrsintl.com Transesterification is also used in the synthesis of related compounds; for example, Dimethyl 5-nitroisophthalate can be reacted with other alcohols, like 2,3-dihydroxypropylamine, to form different amides or esters. google.com
Chemo- and Regioselective Synthesis of Isomeric Aminobenzenedicarboxylates
The synthesis of a specific isomer of an aminobenzenedicarboxylate requires careful control of regioselectivity, particularly during the introduction of the functional groups onto the benzene (B151609) ring. The synthesis of this compound versus its isomers, such as Dimethyl 4-aminoisophthalate or Dimethyl 5-aminoisophthalate, depends on the directing effects of the substituents.
The synthesis of this compound typically starts from isophthalic acid. The two carboxyl groups are meta-directing. Nitration of isophthalic acid or its dimethyl ester would be expected to yield the 5-nitro derivative as the major product due to steric hindrance at the 2-position and electronic effects. To obtain the 2-amino isomer, a different strategy is often required, potentially involving precursors where a directing group facilitates functionalization at the C2 position.
An alternative route to achieve specific isomers involves starting with an already substituted benzene ring. For instance, starting with 2-nitro-m-xylene, oxidation of the methyl groups to carboxylic acids followed by esterification would yield Dimethyl 2-nitroisophthalate, which can then be reduced to the target molecule.
The preparation of different isomers is often necessary for various applications. For example, 5-aminoisophthalic acid derivatives are used as precursors for contrast agents in medical imaging. google.com The synthesis of these isomers often involves a sequence of nitration, esterification, and reduction, with the order of steps and choice of starting materials being crucial for achieving the desired substitution pattern. google.com For example, the synthesis of Dimethyl 2-bromoterephthalate illustrates how a sequence of nitration, reduction to an amine, and then substitution can direct functionalization to a specific position. This highlights the importance of multi-step synthetic planning to overcome challenges in regioselectivity.
Reactivity and Derivatization Chemistry of Dimethyl 2 Aminoisophthalate
Transformations Involving the Amino Functionality
The presence of the nucleophilic amino group on the benzene (B151609) ring is central to the reactivity of dimethyl 2-aminoisophthalate, enabling various substitution and cyclization reactions.
N-Alkylation and N-Acylation Reactions
The amino group of this compound readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, a reaction that can be achieved using alkyl halides. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt by-products. wikipedia.org For instance, N-methylation to produce dimethyl 2-(methylamino)terephthalate can be accomplished using methylating agents like dimethyl sulfate. vulcanchem.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Dimethyl sulfate | Dimethyl 2-(methylamino)terephthalate | N-Alkylation |
| Dimethyl 5-aminoisophthalate | Chlorodiphenylphosphine, Triethylamine | Dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate | N-Acylation |
Diazotization and Subsequent Functionalization
The primary aromatic amine functionality of this compound allows for diazotization, a process that converts the amino group into a highly versatile diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). mnstate.eduorganic-chemistry.org The resulting diazonium salt is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles. masterorganicchemistry.com
A prominent application of this reactivity is the Sandmeyer reaction, where the diazonium salt is treated with copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce halide or cyano groups onto the aromatic ring. wikipedia.orgjk-sci.comnih.gov This method provides a reliable pathway to synthesize aryl halides and nitriles. nih.gov For example, a diazotization/iodination reaction of dimethyl 5-aminoisophthalate is a key step in the synthesis of dimethyl 5-iodoisophthalate. nih.gov Beyond the classic Sandmeyer reaction, diazonium salts can undergo other transformations, such as hydroxylation to form phenols or reduction to remove the amino group entirely. wikipedia.orgjk-sci.com
Table 2: Functionalization via Diazotization
| Starting Material | Reagents | Product | Reaction Name |
|---|---|---|---|
| Aryl Diazonium Salt | Copper(I) Chloride (CuCl) | Aryl Chloride | Sandmeyer Reaction |
| Aryl Diazonium Salt | Copper(I) Bromide (CuBr) | Aryl Bromide | Sandmeyer Reaction |
| Aryl Diazonium Salt | Copper(I) Cyanide (CuCN) | Aryl Cyanide (Nitrile) | Sandmeyer Reaction |
| Dimethyl 5-aminoisophthalate | NaNO₂, Acid, KI | Dimethyl 5-iodoisophthalate | Diazotization/Iodination |
Condensation and Cyclization Reactions
The amino and ester functionalities of this compound can participate in condensation and cyclization reactions to form various heterocyclic systems. These reactions are crucial for the synthesis of complex molecules, including those with pharmaceutical applications. For instance, dimethyl aminoterephthalate can react with phenyl isothiocyanate in refluxing pyridine (B92270) to generate a 3-phenyl-2-thioxoquinazoline-4-one intermediate, which can be further modified. acs.org
Another significant application is in the synthesis of quinazolinediones. epo.org Cyclocondensation reactions, which involve the formation of a ring structure from two or more reactants, are a key strategy in synthetic organic chemistry for building cyclic and heterocyclic compounds. ub.eduwisdomlib.org The reaction of dimethyl aminoterephthalate with specific reagents can lead to the spontaneous ring closure to form quinazoline (B50416) intermediates. nih.gov These reactions highlight the role of this compound as a scaffold for constructing more elaborate molecular architectures.
Modifications at the Ester Groups
The two methyl ester groups of this compound are also reactive sites, allowing for transformations that alter the carboxylic acid derivatives.
Hydrolysis to Dicarboxylic Acids
The methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. This reaction, often referred to as saponification when carried out in the presence of a base, is a fundamental transformation. operachem.commasterorganicchemistry.com The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. operachem.commasterorganicchemistry.com
For example, the hydrolysis of dimethyl aminoterephthalate yields 2-aminoterephthalic acid. nih.gov This dicarboxylic acid is a key intermediate in the synthesis of various compounds, including metal-organic frameworks (MOFs) and pharmaceutical derivatives. nih.govrsc.org The selective hydrolysis of one ester group while leaving the other intact can also be achieved under carefully controlled conditions, providing access to mono-ester derivatives. nih.gov
Table 3: Typical Conditions for Ester Hydrolysis (Saponification)
| Hydroxide | Solvent(s) | Conditions | Post-Treatment |
|---|---|---|---|
| NaOH | Methanol (B129727)/Water | Reflux | Acidification with HCl |
| KOH | Methanol/Water | Heat (e.g., 80°C) | Acidification with HCl |
| LiOH | THF/Water | Room Temperature | Acidification |
Amidation and Other Ester Transformations
Besides hydrolysis, the ester groups can be converted into amides through reaction with amines. This amidation process typically requires harsh conditions or the activation of the ester. Alternatively, the corresponding dicarboxylic acid or its acid chloride derivative can be reacted with an amine to form the amide bond. For instance, 2-aminoterephthalic acid, derived from the hydrolysis of the dimethyl ester, can be selectively converted to a mono-acid chloride and subsequently reacted with amines to form amide derivatives. nih.gov
Transesterification, the reaction of an ester with an alcohol in the presence of an acid or base catalyst, is another possible transformation, allowing for the exchange of the methyl group for other alkyl groups. Furthermore, the ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). These transformations expand the synthetic utility of this compound by providing access to a wider range of functionalized derivatives.
Aromatic Ring Functionalization and Coupling Reactions
The aromatic core of this compound, while activated by the electron-donating amino group, presents a unique landscape for functionalization due to the presence of two deactivating ester groups. The positions ortho and para to the amino group (C3 and C5) are electronically activated towards electrophilic substitution, whereas the positions ortho to the ester groups are deactivated. However, modern cross-coupling methodologies provide powerful tools for the selective functionalization of the aromatic ring, often proceeding via an initial conversion of the amino group into a more versatile functional handle, such as a halide.
A key strategy for the functionalization of the aromatic ring of arylamines, including this compound, involves the conversion of the amino group into a diazonium salt, which can then be substituted by a variety of groups. A particularly useful transformation in the context of coupling reactions is the Sandmeyer-type diazotization followed by iodination to produce a halogenated aromatic ring. This iodo-derivative serves as an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. For the closely related isomer, dimethyl 5-aminoisophthalate, this exact sequence has been demonstrated, leading to dimethyl 5-iodoisophthalate, which then successfully undergoes Sonogashira coupling. nih.gov This two-step approach allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at the position of the original amino group.
The resulting halogenated isophthalate (B1238265) ester can participate in a wide array of palladium-catalyzed coupling reactions, which are fundamental tools in modern organic synthesis for forming C-C and C-X bonds. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govmdpi.com
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Dimethyl Isophthalate Derivatives
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkene (e.g., CH₂=CHR) | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tolyl)₃ |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N (Aryl-Amino) | Pd₂(dba)₃, BINAP/XPhos |
| Negishi Coupling | Organozinc Reagent (e.g., Ar-ZnCl) | C-C (Aryl-Aryl) | Pd(PPh₃)₄ |
Detailed Research Findings:
Sonogashira Coupling: Research on the analogous dimethyl 5-iodoisophthalate has shown successful Sonogashira coupling with 2-methylbut-3-yn-2-ol using a palladium catalyst to yield the corresponding acetylenic diester. nih.gov This reaction is crucial for introducing alkyne functionalities, which are versatile building blocks for more complex molecules. The conditions typically involve a palladium source like PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and a base (e.g., triethylamine) in a suitable solvent. mdpi.com
Suzuki-Miyaura Coupling: While direct examples on Dimethyl 2-iodoisophthalate are not prevalent, the Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation. It would involve the reaction of the iodo-intermediate with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base. This method is known for its broad functional group tolerance. mdpi.com
Other Coupling Reactions: The Chan-Lam coupling reaction, which forms a C-N bond between an amine and a boronic acid using a copper catalyst, is also a potential route for derivatization, although this typically functionalizes the existing amino group rather than the ring itself. ambeed.com Similarly, reactions like the Petasis or Mannich reactions involve the amino group directly. ambeed.com For direct C-H functionalization of the aromatic ring, methods exist but are less common for this specific substrate compared to the halide-coupling approach due to the directing group effects and potential for N-functionalization side reactions.
The functionalization of this compound's aromatic ring is thus most effectively achieved through a two-step process: conversion of the amine to a halide, followed by a palladium-catalyzed cross-coupling reaction. This provides access to a vast range of substituted isophthalate derivatives.
Applications of Dimethyl 2 Aminoisophthalate in Materials Science
Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Dimethyl 2-aminoisophthalate is a key precursor for the organic linkers used in the construction of amino-functionalized Metal-Organic Frameworks (MOFs) and coordination polymers. vulcanchem.com MOFs are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters with multitopic organic ligands. mdpi.com The presence of the amino group within the framework's pores is crucial for introducing specific functionalities.
Design and Synthesis of Amino-Functionalized MOF Linkers
The primary role of this compound is as a synthetic precursor to 2-aminoterephthalic acid (H₂ABDC or NH₂-BDC), the actual organic linker that coordinates with metal centers. rsc.orgrsc.org The synthesis of the linker often involves the hydrolysis of the methyl ester groups of this compound to form the corresponding dicarboxylic acid. rsc.org This diacid, with its amino group, is then reacted with various metal salts under solvothermal conditions to produce amino-functionalized MOFs. rsc.orgnih.gov
For example, 2-aminoterephthalic acid is used in the synthesis of well-known MOFs such as UiO-66-NH₂, where it is reacted with zirconium tetrachloride (ZrCl₄). mdpi.com Similarly, it has been used to synthesize a series of novel MOFs, including Mg-ABDC, Co-ABDC, and Sr-ABDC, by reacting it with magnesium, cobalt, and strontium metal centers, respectively. rsc.org In these syntheses, dimethylformamide (DMF) is often used as the solvent. rsc.org The amino group from the precursor is retained in the final MOF structure, imparting specific chemical properties and providing active sites for further modifications or applications.
Structural Elucidation and Topology of Resulting Frameworks
The frameworks derived from the 2-aminoterephthalate linker exhibit diverse structures and topologies depending on the metal center used and the synthesis conditions. Single-crystal X-ray diffraction analysis has revealed that MOFs like Mg-ABDC and Co-ABDC are isostructural, forming two-dimensional (2D) layered structures. rsc.org In contrast, Sr-ABDC forms a three-dimensional (3D) framework. rsc.org
The topology of MOFs, which describes the connectivity of the linkers and metal nodes, is a key aspect of their design. The specific geometry of the 2-aminoterephthalate linker contributes to the final network structure. For instance, the UiO-66-NH₂ framework, synthesized using this linker, possesses a well-defined and highly stable topology that creates a porous environment suitable for various applications. mdpi.com The ability to form different dimensionalities (2D or 3D) and specific network topologies allows for the fine-tuning of the material's physical properties, such as pore size and surface area.
Advanced Functional Properties of MOF Materials (e.g., gas adsorption, catalysis)
The incorporation of the amino group from the this compound precursor into the MOF structure is a key strategy for creating materials with advanced functional properties. rsc.org The amino group can act as a Lewis base site, enhancing selective gas adsorption and serving as a catalytic center.
Gas Adsorption and Separation: Amino-functionalized MOFs have shown significant promise in the selective capture of carbon dioxide (CO₂). The amino groups provide preferential binding sites for CO₂, leading to high selectivity over other gases like nitrogen (N₂). For instance, Mg-ABDC and Co-ABDC exhibit high heats of CO₂ adsorption and remarkable selectivity for CO₂ over N₂. rsc.org These properties make them potential candidates for applications in post-combustion carbon capture. rsc.org
| MOF | Metal Center | CO₂/N₂ Selectivity | Heat of CO₂ Adsorption (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Mg-ABDC | Magnesium | 396 | >30 | rsc.org |
| Co-ABDC | Cobalt | 326 | >30 | rsc.org |
| Sr-ABDC | Strontium | 18 | Not specified | rsc.org |
Catalysis: The amino group can also function as a catalytic site. In some cases, the amino group and the metal-cluster node can work together as a bifunctional acid-base catalyst. This has been demonstrated in the Knoevenagel condensation reaction, where the amino-functionalized MOF UiO-66-NH₂ showed superior performance compared to its non-functionalized counterpart.
Building Block for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.com These materials are designed from organic building blocks to form 2D or 3D structures. mdpi.com While this compound and its derivative, 2-aminoterephthalic acid, possess the requisite functional groups (amines and carboxylates) to act as monomers in COF synthesis, their most extensively reported application is in the field of MOFs. vulcanchem.com However, there is evidence of 2-aminoterephthalic acid being used in the synthesis of certain COF-related materials, often in combination with other building blocks like 1,3,5-triformylphloroglucinol (Tp). nih.gov The amine and carboxylate groups offer potential reaction sites for forming the covalent linkages, such as imines or amides, that define COF structures. nih.gov
Development of Advanced Organic Materials
Beyond porous crystalline frameworks, this compound is a versatile building block for other advanced organic materials. vulcanchem.com
Polymeric Materials and Organic Frameworks
As a bifunctional monomer, this compound can participate in polymerization reactions to create specialized polymers with tailored properties. vulcanchem.com Its structure allows it to be incorporated into polymer chains, potentially enhancing thermal stability, mechanical properties, or introducing specific functionalities due to the amino group. For instance, it can be chemically modified, such as through reaction with triphenylphosphine, to create new monomers for polymerization, as demonstrated in the synthesis of materials for potential use in energy storage applications. rsc.org The reactivity of its amino group and the ester functionalities makes it a valuable intermediate in the broader synthesis of complex organic materials and functional polymers. vulcanchem.com
Opto-electronic and Photonic Applications: A Focus on Isomers
While data on this compound is scarce, its isomer, Dimethyl 2-aminoterephthalate , has been investigated for its promising photophysical properties. Derivatives of aminoterephthalates are noted for their fluorescence efficiency in the solid state, making them attractive for functional materials and optoelectronic devices such as organic light-emitting diodes (OLEDs). nih.gov
For instance, a novel bifluorophore based on 2-aminodimethylterephthalate as an energy donor was synthesized and showed efficient energy transfer, a critical process in the functioning of OLEDs and fluorescent sensors. nih.gov The study highlighted that such systems are pivotal for technical applications in OLEDs and organic photovoltaic cells. nih.gov Another related study prepared dimethyl 2-(dimethylamino)terephthalate as an electron-rich intermediate for new polymeric materials intended for electronics and photonics, underscoring the relevance of this structural class of compounds in the field. researchgate.net
The table below summarizes the photophysical properties of a monofluorophore derivative of Dimethyl 2-aminoterephthalate, illustrating the type of data available for isomers of this compound.
| Property | Value | Reference |
| Compound | Derivative of Dimethyl 2-aminoterephthalate | nih.gov |
| Solvent | Dimethylformamide (DMF) | nih.gov |
| Absorption Max (λabs) | 332 nm | nih.gov |
| Emission Max (λem) | 426 nm | nih.gov |
| Fluorescence Quantum Yield (ΦF) | 0.28 | nih.gov |
This table presents data for a derivative of an isomer of this compound, as no equivalent data was found for the specified compound.
Supramolecular Assemblies and Gels: A Focus on Isomers
The application of aminoisophthalate derivatives in supramolecular chemistry and gel formation is well-documented, but again, the research centers on the 5-aminoisophthalate isomer rather than the 2-aminoisophthalate variant.
Derivatives of Dimethyl 5-aminoisophthalate have been shown to act as effective low molecular weight organogelators or thickeners. These molecules self-assemble in organic solvents through noncovalent interactions like hydrogen bonding and π-π stacking to form three-dimensional networks of nanofibers, which immobilize the solvent to create a gel.
For example, acylamino derivatives synthesized from Dimethyl 5-aminoisophthalate were capable of gelling various organic solvents, including chlorobenzene, nitrobenzene (B124822), and light oil, at concentrations below 0.5 wt%. This demonstrates the potential of the aminoisophthalate backbone to be chemically modified to create tailored gelators for specific applications.
Furthermore, the parent acid, 5-aminoisophthalic acid, is widely used as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). vulcanchem.comtandfonline.com These materials are a significant area of supramolecular chemistry, and their photoluminescent properties are of great interest. vulcanchem.comtandfonline.com For example, coordination polymers of zinc and manganese with 5-aminoisophthalate have been synthesized and show considerable thermal stability and solid-state fluorescence. vulcanchem.com
The table below details the gelation performance of a derivative of Dimethyl 5-aminoisophthalate in various solvents.
| Solvent | Gelation Behavior (at 30 mg/mL) | Reference |
| Chlorobenzene | Gel | |
| Nitrobenzene | Gel | |
| Styrene | Gel | |
| Light Oil | Gel | |
| Hexane | Viscous Solution (Thickener) | |
| Cyclohexane | Viscous Solution (Thickener) |
This table presents data for a derivative of an isomer of this compound, as no equivalent data was found for the specified compound.
Role of Dimethyl 2 Aminoisophthalate As a Scaffold in Medicinal Chemistry and Drug Discovery
Integration into Privileged Scaffolds and Pharmacophores
The concept of a "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, making it a powerful starting point for drug discovery. nih.gov Similarly, a pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. The dimethyl 2-aminoisophthalate structure possesses features that allow it to be integrated into such systems. The central phenyl ring provides a rigid platform, while the amino group and two ester functionalities offer vectors for chemical modification, enabling the exploration of the chemical space around the core structure. mdpi.commdpi.com The intrinsic properties of the scaffold, such as its shape and electronic distribution, have a significant influence on how a molecule presents its chemical information in three-dimensional space, which is a critical factor for biological recognition. researchgate.net
The rational design of chemical libraries is a cornerstone of modern drug discovery, aiming to create collections of compounds enriched with potentially bioactive molecules. core.ac.uknih.gov Such libraries are designed to exhibit high chemical diversity while being based on a common core structure, or scaffold. core.ac.ukvipergen.com this compound is an ideal starting point for such endeavors. Its three functional groups—the amine and two esters—can be independently and systematically modified. For example, the amino group can be acylated, alkylated, or used in condensation reactions, while the esters can be hydrolyzed, amidated, or reduced. This allows for the creation of a focused library of compounds where each molecule shares the central isophthalate (B1238265) core but differs in its peripheral substituents. Screening these libraries against biological targets can rapidly generate structure-activity relationship (SAR) data, guiding the optimization of hit compounds into lead candidates. vipergen.com This approach increases the probability of identifying novel bioactive compounds compared to screening randomly assembled collections. core.ac.uk
The substitution pattern of this compound has a profound impact on its three-dimensional structure and the conformation of molecules derived from it. The placement of the amino group and an ester group in an ortho position relative to each other creates significant steric hindrance. researchgate.net X-ray crystal structure analysis of a closely related derivative, dimethyl 2-(dimethylamino)terephthalate, revealed several structural deformations caused by this steric crowding. researchgate.net
Key geometric features influenced by this arrangement include:
Non-coplanarity of Functional Groups : The carbonyl group of the ester adjacent to the amino group is forced out of the plane of the aromatic ring. researchgate.net
Pyramidal Nitrogen Atom : The nitrogen atom of the amino group adopts a pyramidal geometry, deviating from the plane of the three carbon atoms to which it is attached. researchgate.net
Intramolecular Interactions : Density Functional Theory (DFT) calculations on 2-aminoisophthalic acid diesters have shown that their electronic properties are governed by an intramolecular charge transfer from the amino moiety to the isophthalate core. researchgate.net
These inherent geometric constraints are crucial in medicinal chemistry. By fixing the relative orientation of the functional groups, the scaffold reduces the conformational flexibility of the resulting molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Understanding and leveraging these conformational biases are central to the rational design of potent and selective ligands.
| Feature | Observation | Source |
| Ester Group Orientation | Carbonyl group of the ester is not coplanar with the aromatic ring due to steric hindrance. | researchgate.net |
| Amine Group Geometry | The nitrogen atom is in a pyramidal arrangement, displaced from the plane of the attached carbon atoms. | researchgate.net |
| Electronic Properties | Luminescence and electronic behavior are influenced by intramolecular charge transfer from the amino group to the isophthalate core. | researchgate.net |
| Structural Confirmation | Deformations observed in X-ray crystal structures have been confirmed by ab initio quantum mechanical calculations. | researchgate.net |
Rational Design of Bioactive Compound Libraries
Intermediate in the Synthesis of Pharmaceutical Compounds
One of the primary roles of this compound in the pharmaceutical sciences is its function as a versatile chemical intermediate or building block. guidechem.comchemicalbook.com Its functional groups serve as handles for constructing more complex molecular architectures. While specific blockbuster drugs derived directly from this compound are not widely documented in publicly available literature, its structural isomers and related compounds are used in the synthesis of various biologically active molecules. For instance, the related compound dimethyl aminoterephthalate is a known intermediate in the preparation of imidazotetrazinones, which are used as probes to study the action of the anticancer drug temozolomide, and in the synthesis of aminoquinazolines with potential as neurokinin-2 receptor antagonists. vulcanchem.com Similarly, the isomer dimethyl 5-aminoisophthalate is a key starting material for synthesizing probes for histone deacetylases (HDACs) and can be converted into other useful intermediates, such as dimethyl 5-iodoisophthalate, through reactions like diazotization. nih.govnih.gov By analogy, this compound serves as a valuable synthon for accessing novel chemical entities for pharmaceutical research and development.
Applications in Ligand Design for Biological Targets
Ligand design involves the creation of molecules that can bind to specific biological targets, such as proteins or enzymes, to modulate their function. google.comgoogle.com The structural characteristics of this compound make it a useful scaffold for this purpose. The rigid benzene (B151609) ring acts as a stable anchor, positioning the functional groups in defined regions of space to interact with a target's binding site.
The amino group can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the ester groups can act as hydrogen bond acceptors. These esters can also be hydrolyzed to the corresponding dicarboxylic acid, introducing two negatively charged groups that can form salt bridges or strong hydrogen bonds with positively charged residues like lysine (B10760008) or arginine in a protein binding pocket. The design process can involve computationally modeling the scaffold within a target's binding site and then elaborating the structure with different functional groups to optimize interactions and improve binding affinity and selectivity. nih.gov For example, the related dimethyl 5-aminoisophthalate has been used to synthesize a sophisticated ligand for creating coordination polymers, demonstrating how the core can be functionalized to achieve specific molecular recognition properties. rsc.org This principle is directly applicable to the design of ligands for therapeutic targets, where the 2-aminoisophthalate core can be decorated to fit the unique topology and chemical environment of a protein's active site.
Computational and Theoretical Investigations of Dimethyl 2 Aminoisophthalate
Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Calculations)
Quantum mechanical studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of Dimethyl 2-aminoisophthalate. While direct and extensive computational studies on this compound are not widely available in the public domain, valuable insights can be drawn from studies on structurally analogous compounds such as 2-aminoterephthalic acid and other isophthalate (B1238265) derivatives. scirp.orguit.no
DFT calculations are crucial for determining the most stable geometric configuration of this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For the closely related 2-aminoterephthalic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to identify its most stable conformer. scirp.orgscirp.org In its most stable form, the carboxyl groups are situated on the same side of the benzene (B151609) ring. scirp.org Similar calculations for this compound would reveal the preferred orientation of the methoxycarbonyl groups and the planarity of the molecule.
The presence of the amino group and two ester groups on the benzene ring can lead to steric hindrance, potentially causing out-of-plane deformations. For instance, in dimethyl 2-(dimethylamino)terephthalate, steric overcrowding forces the carbonyl group of the ester and the adjacent ester group out of the plane of the aromatic ring. uit.no Similar steric effects are expected in this compound, influencing its conformation.
Below is a table of predicted geometric parameters for 2-aminoterephthalic acid, which serves as a reasonable approximation for the core structure of this compound. The primary difference would be in the terminal groups (ester vs. carboxylic acid).
| Parameter | Bond | Calculated Bond Length (Å) |
|---|---|---|
| Bond Lengths | C-NH₂ | 1.365 |
| C-C (ring) | ~1.39 | |
| C(ring)-COOH | 1.489 - 1.512 | |
| C=O | 1.195 - 1.216 | |
| C-O | 1.330 - 1.333 | |
| N-H | ~1.01 |
| Parameter | Atoms | Calculated Bond Angle (°) |
|---|---|---|
| Bond Angles | C-C-C (ring) | ~120 |
| C-C-NH₂ | ~120 | |
| O-C=O | 122.3 - 123.8 |
DFT and its time-dependent extension (TD-DFT) are powerful for predicting electronic properties such as the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and spectroscopic signatures like UV-Vis absorption spectra.
The electronic properties of this compound are heavily influenced by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing ester groups (-COOCH₃). This "push-pull" electronic effect is common in such substituted benzenes. Studies on 2-aminoisophthalic acid diesters have shown that their luminescence properties arise from an intramolecular charge transfer (ICT) from the amino moiety to the isophthalate core. uit.no
The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and the energy of electronic transitions. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum. For the parent 2-aminoterephthalic acid, the calculated HOMO-LUMO gap is 3.86 eV. scirp.org The HOMO is typically localized on the amino group and the benzene ring, while the LUMO is distributed over the carboxyl/ester groups and the ring.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the donor-acceptor interactions within the molecule. For 2-aminoterephthalate derivatives, NBO analysis reveals significant interactions between the lone pair electrons of the oxygen atoms and the antibonding orbitals of the carbon atoms in the carboxylate/ester groups. scirp.orgscirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.12 |
| LUMO Energy | -2.26 |
| HOMO-LUMO Gap (ΔE) | 3.86 |
| Ionization Potential (I) | 6.12 |
| Electron Affinity (A) | 2.26 |
TD-DFT calculations can predict the UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. For 2-aminoterephthalic acid, transitions are predicted in the UV region, corresponding to π→π* and n→π* transitions. scirp.org Similar calculations for this compound would provide its theoretical absorption spectrum, which can be compared with experimental data to validate the computational model.
Analysis of Molecular Structure and Conformation
Molecular Dynamics Simulations for Intermolecular Interactions
MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solubility, aggregation, and crystal packing of the compound. For instance, MD simulations could model the interaction of this compound with various solvents, explaining its solubility characteristics. A study on linamarin, a molecule with multiple polar groups, used MD simulations to investigate the influence of different solvents on its physical properties by analyzing intermolecular hydrogen bonding. uni-halle.de
Furthermore, MD simulations can be employed to study the formation of dimers or larger aggregates. By analyzing the trajectories of molecules in a simulation box, one can determine the preferred modes of association and the strength of the intermolecular interactions holding the molecules together. Advanced techniques like Car-Parrinello Molecular Dynamics (CPMD) can even incorporate quantum mechanical effects, providing a more accurate description of phenomena like proton transfer in hydrogen-bonded systems.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. Although no dedicated SAR or SPR models for this compound were found, its structural motif is present in molecules developed for specific applications, hinting at its utility as a building block.
For example, dimethyl 4-aminoisophthalate, an isomer of the title compound, serves as a key intermediate in the synthesis of triketone-containing quinazoline-2,4-dione derivatives that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). sioc-journal.cn A systematic SAR study of these derivatives revealed that the nature and position of substituents on the quinazoline-dione core significantly impact their inhibitory activity. sioc-journal.cn This demonstrates how the aminoisophthalate scaffold can be incorporated into larger molecules to explore SAR.
In the context of SPR, the relationship between the structure of 2-aminoisophthalic acid diesters and their fluorescence properties has been investigated. uit.no It was found that the emission properties are linked to an intramolecular charge transfer process. A systematic study involving the variation of the ester groups in this compound and its derivatives could lead to an SPR model that correlates structural features (e.g., the nature of the alkyl chain in the ester) with photophysical properties like fluorescence quantum yield and emission wavelength. Such models are valuable for designing new fluorescent materials with tailored optical properties. rsc.org
Advanced Analytical Characterization in Dimethyl 2 Aminoisophthalate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental tools for probing the molecular structure of dimethyl 2-aminoisophthalate. They provide detailed information about the connectivity of atoms and the types of functional groups present, which is essential for confirming the identity and purity of a synthesized sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its derivatives. rsc.org
In the ¹H NMR spectrum of a related compound, dimethyl 2-aminoterephthalate, the aromatic protons appear as a multiplet between 7.96-7.90 ppm, while the amine protons show a broad singlet at 5.83 ppm. The two methyl ester groups are observed as singlets at 3.89 and 3.88 ppm. rsc.org For dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate, a derivative of dimethyl 5-aminoisophthalate, the ¹H-NMR spectrum shows singlets for the aminoisophthalate ring protons at δ = 8.86 and 8.10 ppm. core.ac.uk
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For dimethyl 2-aminoterephthalate, the carbonyl carbons of the ester groups resonate at 167.99 and 166.43 ppm. The aromatic carbons appear in the range of 113.64 to 149.19 ppm, and the methyl carbons of the ester groups are found at 52.48 and 51.90 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Dimethyl Aminoisophthalate Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Dimethyl 2-aminoterephthalate | CDCl₃ | 7.96-7.90 (m, 2H), 7.88 (d, 1H), 5.83 (s, 2H), 3.89 (s, 3H), 3.88 (s, 3H) | 167.99, 166.43, 149.19, 134.35, 131.21, 117.83, 116.54, 113.64, 52.48, 51.90 | rsc.org |
| Dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate | Not specified | 8.86 (s), 8.10 (s) | Not specified | core.ac.uk |
Note: NMR data can vary slightly depending on the solvent and instrument frequency.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. The IR spectrum of dimethyl aminoterephthalate shows characteristic absorption bands that confirm the presence of its key functional groups. nih.govnist.gov For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester groups gives a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the esters appear in the 1200-1300 cm⁻¹ region, and the aromatic C-H and C=C stretching bands are also present. rsc.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to deduce the elemental composition of a molecule. beilstein-journals.org
For instance, in the analysis of printed tissues, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been employed to identify and quantify dimethyl aminoterephthalate. tandfonline.comtandfonline.com In a study of a derivative, dimethyl 2-azidoterephthalate, HRMS was used to confirm the product's elemental composition. beilstein-journals.org Similarly, a study on second-generation sulfonamide inhibitors utilized mass spectra data and high-resolution mass measurements for compound characterization. uliege.be
Infrared (IR) and Raman Spectroscopy
X-ray Diffraction Studies for Solid-State Structural Analysis
The crystal structure of several derivatives of aminoisophthalic acid has been determined using X-ray diffraction. For example, the crystal structure of 2-aminoisophthalic acid has been analyzed to understand its hydrogen-bonding networks. researchgate.net In a study on new optically active derivatives of terephthalic acid, powder X-ray diffraction was used to determine the crystal structures of the synthesized compounds. rcsi.scienceosti.gov Furthermore, the solid-state structure of dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate was established by single-crystal X-ray diffraction. core.ac.uk The crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate, which can be synthesized from dimethyl 5-aminoisophthalate, have also been determined, revealing details about their molecular geometry and intermolecular interactions. iucr.org
Chromatographic Methods for Separation, Quantification, and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture, quantifying the amount of a specific compound, and monitoring the progress of a chemical reaction. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used in the analysis of this compound and its reaction products. tcichemicals.comsigmaaldrich.com
HPLC is frequently used to assess the purity of this compound. tcichemicals.comsigmaaldrich.comtcichemicals.com For example, suppliers often specify the purity of the compound as determined by HPLC. tcichemicals.comtcichemicals.com In a study comparing analytical methods, both LC-HRMS and LC-MS/MS were used for the analysis of primary aromatic amines, including dimethyl aminoterephthalate, in extracts. tandfonline.com
GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used for the identification and quantification of volatile and semi-volatile compounds. In the context of dimethyl 5-aminoisophthalate synthesis, GC-MS analysis is used to quantify and identify the products in the reaction mixture. guidechem.com It has also been used to analyze the conversion and yield of aniline (B41778) synthesis, where the reaction mixture is sampled directly for GC and GC-MS analysis after filtering out the catalyst. guidechem.com
Future Perspectives and Unaddressed Challenges in Dimethyl 2 Aminoisophthalate Research
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of amino-dimethyl phthalates often involves the reduction of a corresponding nitro-compound. vulcanchem.comreading.ac.uk Conventional methods like the iron powder or sodium sulfide (B99878) reduction processes, while technologically mature, present significant environmental challenges, including the generation of iron-rich sludge and large volumes of wastewater. google.com
The future of Dimethyl 2-aminoisophthalate synthesis lies in the adoption of greener and more efficient methodologies. Catalytic hydrogenation represents a significant step forward, offering a cleaner process with simpler steps and less environmental pollution. google.com A patented method highlights this advancement, employing a precious metal catalyst in an isopropanol (B130326) solvent under controlled temperature and pressure to achieve high conversion and selectivity. google.com This approach not only minimizes waste but also allows for the recycling of the solvent, preventing resource wastage. google.com
Further research is directed towards discovering novel catalytic systems and reaction media. The use of dimethyl carbonate (DMC) as a green reagent and solvent is a promising area of exploration in organic synthesis due to its low toxicity and biodegradable nature. researchgate.netfrontiersin.org The development of syntheses that avoid harsh reagents and minimize energy consumption remains a key challenge.
Table 1: Comparison of Synthetic Routes for Amino-Dimethyl Phthalates
| Method | Advantages | Disadvantages & Challenges | Research Focus |
|---|---|---|---|
| Iron Powder Reduction | Mature technology, readily available raw materials. google.com | Poor labor protection conditions, serious environmental pollution from iron sludge. google.com | Phasing out in favor of cleaner technologies. |
| Sodium Sulfide Reduction | Mild reaction conditions, easy to control. google.com | Relatively high cost, large wastewater output, significant pollution. google.com | Developing more cost-effective and environmentally benign alternatives. |
| Catalytic Hydrogenation | Simple process, environmentally friendly, high yield and purity. google.com | High cost of precious metal catalysts, requires specialized equipment for handling hydrogen gas. google.comrsc.org | Optimizing catalyst efficiency, exploring non-precious metal catalysts, improving reaction conditions. google.com |
Expansion of Applications in Emerging Material Technologies
The unique structure of this compound, featuring an aromatic ring with both amino and ester functional groups, makes it a valuable monomer and ligand in materials science. vulcanchem.com
A significant area of application is in the synthesis of Metal-Organic Frameworks (MOFs) . vulcanchem.com The terephthalate (B1205515) isomer, in particular, serves as an organic linker to construct these highly porous materials. vulcanchem.comscirp.org The uncoordinated amino group on the linker can be further functionalized, which allows for the tuning of the MOF's properties, such as enhancing visible light absorption for photocatalysis applications. csic.esrsc.orgresearchgate.net These functionalized MOFs are being investigated for gas storage, separation processes, and catalysis. vulcanchem.comrsc.org However, challenges related to the chemical stability of MOFs in the presence of certain gases like SO2 and the high cost of linkers currently limit their large-scale industrial use. rsc.org
Beyond MOFs, this compound is used as a bifunctional monomer in polymer synthesis to create specialized polymers with tailored properties. vulcanchem.com It also serves as a chemical intermediate in the production of dyes and pigments . vulcanchem.com Another emerging application is the functionalization of carbon nanotubes , where amine derivatives can improve the dispersion of nanotubes in various solvents, a crucial step for creating advanced composite materials. researchgate.net
Table 2: Applications of Dimethyl Aminoisophthalate Isomers in Material Technologies
| Technology | Role of Compound | Resulting Material/Application | Key Research Challenges |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand. vulcanchem.comscirp.org | Gas storage, separation, photocatalysis. vulcanchem.comrsc.orgcsic.es | Improving chemical stability, reducing linker cost, scalability of synthesis. rsc.org |
| Polymer Science | Bifunctional monomer. vulcanchem.com | Specialized polymers with tailored thermal and mechanical properties. vulcanchem.comresearchgate.net | Exploring new polymerization reactions and resulting polymer properties. |
| Nanomaterials | Functionalizing agent. researchgate.net | Enhanced dispersion of carbon nanotubes in solvents for composites. researchgate.net | Achieving uniform functionalization and maintaining the inherent properties of the nanomaterial. |
| Luminescent Materials | Coordination polymer component. fishersci.com | Luminescent materials with potential for sensors or displays. fishersci.com | Enhancing quantum yield and stability of the luminescent properties. |
Deeper Exploration of Biological and Medicinal Applications
The derivatives of this compound are important intermediates in the synthesis of complex molecules with potential therapeutic value. While direct biological applications of the compound itself are not the primary focus, its role as a scaffold is critical.
In pharmaceutical development, the isomer dimethyl aminoterephthalate is a key starting material for synthesizing imidazotetrazinones , which are investigated as probes for the action of the anticancer drug temozolomide. vulcanchem.com It is also used to prepare aminoquinazolines that exhibit neurokinin-2 receptor antagonist activity, suggesting potential applications in pain management and other neurological conditions. vulcanchem.com
Furthermore, Dimethyl 5-aminoisophthalate is used as a foundational building block for creating tetralactam macrocycles . core.ac.uk These macrocycles can then be used to form dinuclear gold(I) complexes, which are of interest for their photophysical and potential pharmaceutical properties. core.ac.uk The study of such metal-based compounds is a growing field in medicinal chemistry. Deeper exploration is needed to understand the structure-activity relationships of these complex derivatives and to identify new therapeutic targets.
Scalability and Industrial Relevance of Research Findings
Translating laboratory discoveries into large-scale industrial production is a significant challenge for this compound and its derivatives. The industrial relevance is closely tied to the cost-effectiveness and scalability of its synthesis. rsc.org Current industrial production often relies on the large-scale nitration of a precursor followed by catalytic hydrogenation to ensure high purity and yield. vulcanchem.comgoogle.com A patented process, for instance, reports achieving a yield of over 95% and a chromatographic purity of over 99%. google.com
The economic feasibility of using this compound in applications like MOFs is a major hurdle. The high cost of the linker molecule is a frequently cited criticism that impedes the industrial-scale capture of gases like CO2 or SO2 using this technology. rsc.org Future research must therefore focus not only on the performance of the final material but also on the entire production chain, from raw material sourcing to final product synthesis.
Developing robust and continuous manufacturing processes, as opposed to batch production, could significantly improve efficiency and reduce costs. Furthermore, identifying higher-value applications where the unique properties of materials derived from this compound justify the production costs will be crucial for its broader industrial adoption. The ongoing research into its use as an intermediate for high-value products like pharmaceuticals and specialized polymers indicates a strong potential for industrial relevance. vulcanchem.comfishersci.comlookchem.com
Q & A
Q. What research is needed to address the lack of thermodynamic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
